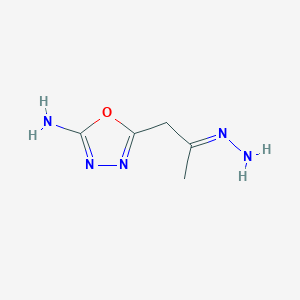
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the hydrazone group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of hydrazine derivatives with appropriate precursors. One common method involves the reaction of 2-(2-bromoacetyl)hydrazinecarbothioamide with hydrazine hydrate under reflux conditions. The reaction mixture is then treated with an appropriate oxidizing agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other valuable chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole
- 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one
Uniqueness
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the hydrazone group and the oxadiazole ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its value in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H9N5O |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
5-[(2E)-2-hydrazinylidenepropyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C5H9N5O/c1-3(8-7)2-4-9-10-5(6)11-4/h2,7H2,1H3,(H2,6,10)/b8-3+ |
InChI-Schlüssel |
CGDNPKBTKZTJLE-FPYGCLRLSA-N |
Isomerische SMILES |
C/C(=N\N)/CC1=NN=C(O1)N |
Kanonische SMILES |
CC(=NN)CC1=NN=C(O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

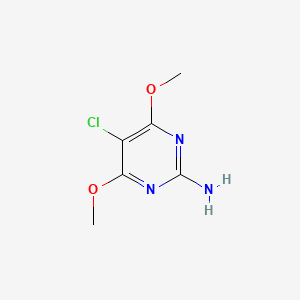
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
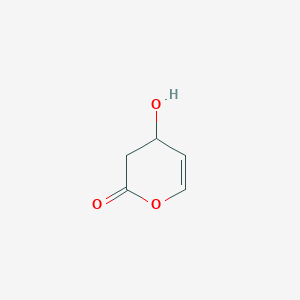
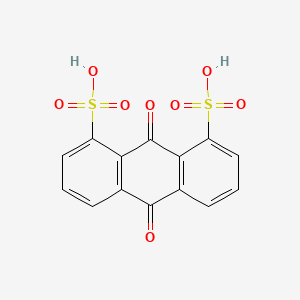
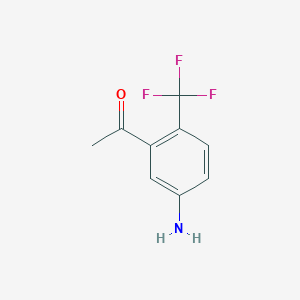
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)
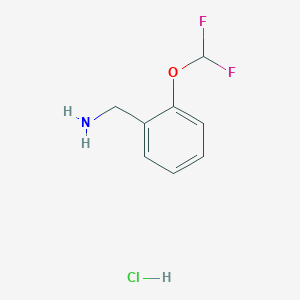
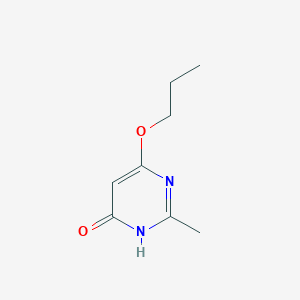

![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)

